molecular formula C12H13IO3 B8374730 [3-Propargyloxy-4-(2-iodoethoxy)phenyl]methanol

[3-Propargyloxy-4-(2-iodoethoxy)phenyl]methanol

Cat. No.: B8374730
M. Wt: 332.13 g/mol
InChI Key: HFFHMHQYNDZNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Propargyloxy-4-(2-iodoethoxy)phenyl]methanol is a useful research compound. Its molecular formula is C12H13IO3 and its molecular weight is 332.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13IO3

Molecular Weight

332.13 g/mol

IUPAC Name

[4-(2-iodoethoxy)-3-prop-2-ynoxyphenyl]methanol

InChI

InChI=1S/C12H13IO3/c1-2-6-15-12-8-10(9-14)3-4-11(12)16-7-5-13/h1,3-4,8,14H,5-7,9H2

InChI Key

HFFHMHQYNDZNCR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=CC(=C1)CO)OCCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium iodide (10 g, 70 mmol, 4 equiv) was added in one portion to the stirred solution of 10 (5 g, 18 mmol, 1 equiv) in acetone (40 mL). The mixture was heated to 50° C. under nitrogen overnight. Upon reaction completion, the solvent was removed under vacuum. The resulting solid was dissolved in CH2Cl2 (200 mL) and washed subsequently with sodium thiosulfate solution (2×200 mL), water (200 mL) and brine (200 mL). The organic layer was dried over MgSO4, filtered and solvent was removed under vacuum to afford product as a white solid (5.71 g, yield: 98%). 1H NMR δ=7.09 (d, J=1.8, 1H), 6.96 (dd, J1=1.8, J2=8, 1H), 6.91 (d, J=8, 1H), 4.78 (d, J=2.3, 2H, —OCH2C≡CH), 4.63 (d, J=5.8, 2H, —CH2OH), 4.30 (t, J=6.6, 2H, —OCH2CH2I), 3.45 (t, J=6.6, 2H, —OCH2CH2I), 2.51 (t, J=2.3, 1H, —C≡CH), 1.68 (t, J=5.8, 1H, —CH2OH). 13C NMR δ=147.80, 145.50, 135.14, 121.22, 115.33, 114.86, 78.74 (—C≡CH), 76.09 (—C≡CH), 70.44 (—CH2OH), 65.21 (—OCH2CH2I), 57.38 (—OCH2C≡CH), 1.32 (—OCH2CH2I). HRMS calculated for C12H11BrO3 (M−OH+), 267.0021; found, 267.0008.
Quantity
10 g
Type
reactant
Reaction Step One
Name
10
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
98%

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